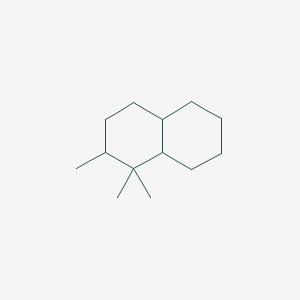

1,1,2-Trimethyldecahydronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

30501-40-7 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

7,8,8-trimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |

InChI |

InChI=1S/C13H24/c1-10-8-9-11-6-4-5-7-12(11)13(10,2)3/h10-12H,4-9H2,1-3H3 |

InChI Key |

KNJMHZCSSFCMFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2CCCCC2C1(C)C |

Origin of Product |

United States |

Synthetic Strategies for 1,1,2 Trimethyldecahydronaphthalene and Its Stereoisomers

General Methodologies for Decahydronaphthalene (B1670005) System Construction

The decahydronaphthalene framework can be assembled through several key synthetic transformations, including catalytic hydrogenation, annulation reactions, and cycloadditions. nih.govwikipedia.orgacs.orgorganicreactions.org These methods provide access to both cis- and trans-fused decalin systems, which are precursors to the target molecule.

Catalytic Hydrogenation Approaches for Saturated Naphthalene (B1677914) Derivatives

Catalytic hydrogenation is a direct method for the synthesis of decahydronaphthalene from naphthalene. youtube.com This process involves the addition of hydrogen across the aromatic rings in the presence of a metal catalyst. The reaction typically proceeds in a stepwise manner, first forming tetrahydronaphthalene (tetralin) and then, under more forcing conditions, decahydronaphthalene. google.comresearchgate.net

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydrogenation. acs.org Supported metal catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃) and nickel-molybdenum (B8610338) on alumina (NiMo/Al₂O₃), are commonly employed. acs.org For instance, a 5% Pd/Al₂O₃ catalyst has been shown to achieve a 99.5% yield of decalin from naphthalene. acs.org The stereochemical outcome of the hydrogenation, yielding either cis- or trans-decalin, can be influenced by the catalyst system. acs.org For example, nickel- and molybdenum-based catalysts have been found to favor the formation of cis-decalin. acs.org A patented method describes the use of a nickel-based hydrogenation catalyst containing ZSM-5 molecular sieve to produce decahydronaphthalene from naphthalene in a fixed-bed reactor. google.com

| Catalyst System | Starting Material | Product | Yield | Reference |

| 5% Pd/Al₂O₃ | Naphthalene | Decalin | 99.5% | acs.org |

| Ni-based with ZSM-5 | Naphthalene | Decahydronaphthalene | High | google.com |

| Mo-MMO | Naphthalene | Decalin | High | acs.org |

Annulation Reactions in Decahydronaphthalene Synthesis

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing the decahydronaphthalene skeleton. acs.orgnih.gov The Robinson annulation is a classic and widely used method for creating six-membered rings. wikipedia.orgchemistrysteps.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com For example, the reaction of a ketone with methyl vinyl ketone can lead to the formation of a cyclohexenone ring, a key intermediate that can be further elaborated to a decalin system. wikipedia.org The Wieland-Miescher ketone, a product of the Robinson annulation, serves as a vital starting material in the synthesis of steroids, which often contain the decalin framework. wikipedia.org The stereochemical course of the Robinson annulation can be controlled to produce specific isomers, such as cis-9-hydroxy-10-methyldecalin-2,5-dione. acs.orgepa.gov

Diels-Alder Cycloadditions in Decahydronaphthalene Framework Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for constructing six-membered rings and has been extensively applied to the synthesis of decalin derivatives. nih.govwikipedia.orgrsc.org This reaction is known for its high degree of stereospecificity and regioselectivity, allowing for precise control over the architecture of the resulting molecule. wikipedia.org

In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are part of the same molecule, leading to the formation of a fused or bridged bicyclic system. wikipedia.orgorganicreactions.org This strategy is particularly effective for creating decalin derivatives with high stereoselectivity. wikipedia.orgmasterorganicchemistry.com The geometry of the transition state, which can be influenced by substituents on the tether connecting the diene and dienophile, dictates the stereochemistry of the product. uh.edu For example, thermal IMDA cyclizations of certain 1-nitro-deca-1,7,9-trienes have been shown to stereoselectively form trans-fused decalin products. nih.gov

The inverse-electron-demand Diels-Alder (IEDDA) reaction involves a cycloaddition between an electron-rich dienophile and an electron-poor diene. wikipedia.orgnih.gov This variant of the Diels-Alder reaction is particularly useful for the synthesis of heterocyclic compounds and has been successfully employed to create cis-decalin derivatives. nih.govwikipedia.org A notable example is the ytterbium-catalyzed asymmetric IEDDA reaction of 2-pyrones with silyl (B83357) cyclohexadienol ethers, which provides access to a range of synthetically important cis-decalin derivatives with multiple stereogenic centers. nih.gov The stereochemical outcome can be tuned by selecting the appropriate chiral ligands and the absolute configuration of the starting materials. nih.gov

| Diels-Alder Variant | Reactants | Product Feature | Reference |

| Intramolecular (IMDA) | Tethered diene and dienophile | Fused bicyclic system | wikipedia.orgorganicreactions.org |

| Inverse-Electron-Demand (IEDDA) | Electron-poor diene, electron-rich dienophile | cis-Decalin derivatives | nih.govwikipedia.org |

Application of Grignard Reagents in Decahydronaphthalene Derivatization

Grignard reagents, organomagnesium halides, are versatile nucleophiles used to form new carbon-carbon bonds. nih.govorganicreactions.org In the context of decahydronaphthalene synthesis, Grignard reagents can be used to introduce alkyl groups, such as the methyl groups required for 1,1,2-trimethyldecahydronaphthalene, onto a pre-formed decalin skeleton. chemistryviews.org While direct synthesis of the target molecule using Grignard reagents is not explicitly detailed in the provided context, their general utility in alkylation reactions is well-established in organic synthesis. For instance, Grignard reagents are known to react with ketones and other electrophilic centers to add alkyl chains. rsc.org

Stereoselective and Enantioselective Synthesis of 1,1,2-Trimethyldecahydronaphthalene Derivatives

The synthesis of specific stereoisomers of 1,1,2-trimethyldecahydronaphthalene necessitates the use of stereoselective and enantioselective methodologies. These approaches are crucial for establishing the desired configuration of the chiral centers within the molecule.

Diastereoselective control is fundamental in synthesizing substituted decalins, including the 1,1,2-trimethyl derivative. This control dictates the relative orientation of substituents and the stereochemistry of the ring junction. Key strategies include intramolecular Diels-Alder (IMDA) reactions and the stereoselective alkylation of enolates.

The IMDA reaction is a powerful tool for constructing the decalin skeleton, where the stereochemical outcome can be influenced by the geometry of the triene precursor and the reaction conditions. rsc.orgnih.gov For instance, the synthesis of a trans-decalin system can be achieved through an intermolecular Diels-Alder reaction followed by epimerization of the resulting cis-adduct. rsc.org In the context of 1,1,2-trimethyldecahydronaphthalene, a hypothetical IMDA approach would involve a carefully designed acyclic precursor containing the requisite methyl groups, where their stereochemistry would direct the cyclization to favor a specific diastereomer.

Alkylation of pre-formed decalinone enolates is another critical method for introducing substituents with diastereocontrol. acs.orguwo.ca The stereochemical outcome of the alkylation is influenced by the conformation of the enolate and the direction of approach of the electrophile, which can be controlled by the existing stereocenters and the choice of reagents. For example, the alkylation of a chiral enolate derived from a decalin system can proceed with high diastereoselectivity, governed by the steric hindrance of the bicyclic framework. stackexchange.com To achieve the 1,1,2-trimethyl substitution pattern, a sequential alkylation strategy could be envisioned, starting with a monomethylated decalinone. The first alkylation would establish the C2-methyl group, and a subsequent methylation at C1 would need to be highly diastereoselective to install the gem-dimethyl moiety.

| Method | Key Features | Diastereoselectivity | Ref. |

| Intermolecular Diels-Alder / Epimerization | Forms cis-decalin initially, followed by conversion to the trans-isomer. | High for both steps. | rsc.org |

| Intramolecular Diels-Alder (IMDA) | Cyclization of a triene precursor to form the decalin core. | Dependent on substrate and conditions. | rsc.orgnih.gov |

| Enolate Alkylation | Introduction of alkyl groups to a decalinone scaffold. | High, directed by existing stereocenters. | acs.orguwo.ca |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex cyclic systems, including the decalin framework. acs.org These methods utilize small organic molecules as catalysts to induce chirality, often with high levels of enantiomeric excess (ee).

A notable example is the organocatalytic domino nitro-Michael/Aldol reaction between γ-nitroketones and α,β-unsaturated aldehydes. acs.org This reaction, mediated by a diphenylprolinol silyl ether catalyst, can produce highly substituted decalin carbaldehydes with excellent diastereo- and enantioselectivity (up to >99:1 dr and >99% ee). acs.org This strategy allows for the construction of the decalin ring system with simultaneous installation of multiple functional groups and stereocenters. While not directly applied to 1,1,2-trimethyldecahydronaphthalene, this methodology could be adapted by designing appropriate starting materials that would lead to the desired trimethylated scaffold.

| Organocatalytic Reaction | Catalyst | Key Features | Stereoselectivity | Ref. |

| Nitro-Michael/Aldol Domino | Diphenylprolinol silyl ether | Formal [4+2] carbocyclization. | Up to >99:1 dr, >99% ee | acs.org |

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net Once the desired stereocenter is created, the auxiliary can be removed. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of decalin derivatives. researchgate.net For instance, an asymmetric intramolecular Diels-Alder reaction featuring a chiral auxiliary can lead to the formation of a trans-decalin derivative as a single diastereomer. rsc.org

In the synthesis of 1,1,2-trimethyldecahydronaphthalene, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the methyl groups via alkylation reactions. The steric bulk and chelating properties of the auxiliary would shield one face of the molecule, forcing the electrophile (e.g., methyl iodide) to attack from the opposite face, thus establishing the desired stereochemistry at C1 and C2.

Chiral ligands, in combination with metal catalysts, can also be used to control stereochemistry. For example, chiral 1,5-diaza-cis-decalins have been designed as ligands for asymmetric lithiation-substitution reactions, achieving up to 60% ee. acs.org The rigid, well-defined conformation of these ligands creates a chiral environment around the metal center, influencing the stereochemical course of the reaction.

| Method | Reagent/Auxiliary | Key Features | Ref. |

| Chiral Auxiliary Controlled IMDA | Me2AlCl with chiral auxiliary | Formation of trans-decalin as a single diastereomer. | rsc.org |

| Asymmetric Lithiation | Chiral 1,5-diaza-cis-decalin ligands | Control of stereochemistry in substitution reactions. | acs.org |

| Evans Oxazolidinones | Chiral oxazolidinone | Diastereoselective alkylation and other transformations. | researchgate.net |

Advanced Synthetic Transformations for Alkylated Decahydronaphthalene Systems

Once the basic trimethyldecahydronaphthalene skeleton is assembled, further transformations may be necessary to achieve the final target molecule or to introduce additional functionality.

The decahydronaphthalene core can undergo various chemical modifications. For instance, functional groups on the decalin ring can be interconverted. An example is the oxidation of decalin, which can lead to the formation of a tertiary hydroperoxide. wikipedia.org Furthermore, biotransformation of decalin using microorganisms like Rhodococcus spp. can introduce hydroxyl and keto groups at specific positions, such as the conversion of decalin to 2-decahydronaphthol and 2-decalone. nih.gov Such enzymatic transformations could potentially be applied to a trimethyldecahydronaphthalene substrate to achieve selective oxidation.

Unexpected rearrangements can also lead to the formation of the decalin framework. For example, a dyotropic reaction involving a mesylate group has been shown to convert a hydrindane (a bicyclo[4.3.0]nonane) into a decalin scaffold, providing access to polyfunctionalized chiral decalins. nih.govacs.org

Electrophilic alkylation and arylation reactions can be used to introduce substituents onto the decahydronaphthalene core, although controlling the regioselectivity on an unactivated saturated system is a significant challenge.

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings, but its application to saturated systems like decalin is not straightforward. whiterose.ac.uk However, recent advances have shown that decalin can act as an alkylating agent for aromatic compounds like naphthalene in the presence of an ionic liquid catalyst such as Et3NHCl-AlCl3. This reaction proceeds via activation of the tertiary C-H bonds in decalin. acs.org This suggests that under specific catalytic conditions, the tertiary carbons of the decalin scaffold can be functionalized. Applying such a method to an existing decalin ring to introduce methyl groups would require overcoming the challenge of controlling the site of alkylation.

Oxidative and Reductive Transformations in Decahydronaphthalene Systems

Oxidative and reductive transformations are fundamental to the synthesis and functionalization of the decahydronaphthalene scaffold. These reactions allow for the introduction, removal, and interconversion of functional groups, as well as the crucial saturation of aromatic precursors to generate the bicyclic alkane framework. The strategic application of these methods is essential for controlling stereochemistry and building the molecular complexity required for target molecules like 1,1,2-trimethyldecahydronaphthalene.

Reductive Strategies: From Aromatic Precursors to Saturated Scaffolds

The most fundamental reductive transformation in this context is the complete hydrogenation of naphthalene to form decahydronaphthalene (decalin). This process typically occurs in a stepwise manner, first yielding tetrahydronaphthalene (tetralin) and then, under more forcing conditions, the fully saturated decalin ring system. google.comacs.org The choice of catalyst and reaction conditions is critical in achieving high conversion and selectivity for the desired decalin isomers (cis and trans).

A variety of catalytic systems have been developed for naphthalene hydrogenation. These often involve transition metals such as nickel, palladium, molybdenum, and tungsten, frequently on a solid support to enhance activity and stability. acs.orgresearchgate.netresearchgate.net For instance, nickel-based catalysts, supported on materials like ZSM-5 molecular sieves or alumina, are effective for this transformation. google.comgoogle.com Similarly, palladium on alumina (Pd/Al₂O₃) has been shown to be highly active, achieving a 99.5% yield of decalin under specific conditions. acs.org Bimetallic sulfide (B99878) catalysts, such as NiMoS and NiWS, are also highly efficient, capable of achieving near-complete conversion of naphthalene to decalin at temperatures of 200°C or higher. researchgate.net

The stereochemical outcome of the hydrogenation, yielding either cis- or trans-decalin, can be influenced by the catalyst. Studies have shown that Ni- and Mo-based catalysts tend to favor the formation of cis-decalin. acs.org

Interactive Table: Catalytic Systems for Naphthalene Hydrogenation

| Catalyst System | Support/Components | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Decalin Selectivity/Yield (%) | Reference |

| Nickel-based | ZSM-5, NiO, MoO₃, SiO₂ | 60 - 350 | 0.5 - 20.0 | High | Good | google.com |

| Pd/Al₂O₃ (5% Pd) | Alumina | - | - | >99 | 99.5 (Yield) | acs.org |

| NiMo/Al₂O₃ (sulfided) | γ-Alumina | 300 | - | 49.6 | 40.1 (Selectivity) | researchgate.net |

| Highly-loaded NiMo (sulfided) | Alumina gel | ≥200 | - | >99.0 | >99.9 (Selectivity) | researchgate.net |

| Highly-loaded NiMoW (sulfided) | Alumina gel | ≥200 | - | >99.0 | >99.9 (Selectivity) | researchgate.net |

| Molybdenum Carbide (β-Mo₂C) | None | 350 | 4.0 | 100 | - | researchgate.net |

Beyond the formation of the basic decalin core, reduction reactions are pivotal in manipulating functional groups within more complex synthetic intermediates. The Birch reduction, for example, is employed to reduce aromatic rings in enone systems. In a synthesis of trans-decalin-based spirocarbocycles, an enone derived from the Wieland-Miescher ketone was subjected to a Birch reduction using lithium in liquid ammonia (B1221849) to produce the desired saturated ketone. nih.govacs.org Specific functional groups on the decalin skeleton can also be selectively reduced. For instance, ketones can be diastereoselectively reduced to alcohols using reagents like lithium tri-tert-butoxyaluminum hydride. nih.gov

Oxidative Strategies: Functionalizing the Decalin Core

Oxidation reactions provide a powerful means to introduce functionality onto the decahydronaphthalene framework. These reactions can create carbonyl groups, hydroxyl groups, and other functionalities that serve as handles for further synthetic elaboration.

A common transformation is the oxidation of alcohols to ketones or aldehydes. The oxidation of a stereoisomeric mixture of decalin-1,5-diol to the corresponding dione (B5365651) has been achieved in high yield (88%) using tetra-n-propylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide as a co-oxidant. mdpi.com Other reagents like Dess-Martin periodinane (DMP) are used for the mild oxidation of secondary alcohols to ketones within complex, multi-ring systems that feature a decalin unit. acs.org For more robust transformations, Jones oxidation can convert secondary alcohols into lactones. pitt.edu

Oxidative dearomatization represents a more advanced strategy for constructing complex polycyclic structures containing a decalin moiety. acs.org In one approach, a phenol (B47542) tethered to a decalin system was treated with phenyliodine(III) diacetate (PIDA) in hexafluoroisopropanol (HFIP). This initiated an oxidative cyclization, forming an oxa-bridge and creating a complex spirocyclic system. acs.orgrsc.org Air itself can serve as the oxidant in certain cases; the oxidation of a 1,2,3,5,6,7-hexahydro-4,8-di(trimethylsilyloxy)naphthalene intermediate to a hexahydronaphthalene-1,5-dione proceeds via a proposed radical pathway involving aerial oxygen. mdpi.com

Interactive Table: Selected Oxidative Transformations on Decalin Systems

| Substrate | Reagent(s) | Product | Yield (%) | Reference |

| Decalin-1,5-diol (isomer mix) | TPAP, N-Methylmorpholine N-oxide | Decalin-1,5-dione (isomer mix) | 88 | mdpi.com |

| Secondary alcohol on a polycyclic decalin framework | Dess-Martin periodinane (DMP) | Ketone | - | acs.org |

| Phenol tethered to a decalin system | Phenyliodine(III) diacetate (PIDA), HFIP | Spirocyclic oxa-bridged product | 68 | acs.org |

| 1,2,3,5,6,7-Hexahydro-4,8-di(trimethylsilyloxy)naphthalene | Air (O₂) | 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | - | mdpi.com |

| Secondary alcohol in a polycyclic system | Jones reagent | γ-Lactone | Good | pitt.edu |

These selective oxidative and reductive methods are indispensable tools for the synthetic chemist, enabling the conversion of simple naphthalene precursors into highly functionalized and stereochemically defined decahydronaphthalene derivatives, which are key intermediates in the synthesis of complex natural products and other target molecules. rsc.org

Stereochemistry and Conformational Analysis of 1,1,2 Trimethyldecahydronaphthalene

Isomerism in Decahydronaphthalene (B1670005) Systems: cis- and trans-Ring Fusion

Decahydronaphthalene, also known as decalin or bicyclo[4.4.0]decane, is the parent structure formed by the fusion of two cyclohexane (B81311) rings that share a common carbon-carbon bond. chemistrysteps.comlibretexts.orgpressbooks.pubnih.gov This fusion can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. chemistrysteps.comyale.edumasterorganicchemistry.com These isomers are distinguished by the relative orientation of the hydrogen atoms at the two shared "bridgehead" carbons. libretexts.orgpressbooks.publibretexts.org

In cis-decalin, the bridgehead hydrogens are on the same side of the plane of the rings. libretexts.orgpressbooks.pubnist.gov In contrast, trans-decalin has the bridgehead hydrogens on opposite sides. libretexts.orgpressbooks.pub These two forms are not interconvertible through bond rotations and are therefore considered configurational isomers, specifically diastereomers. chemistrysteps.comlibretexts.orgpressbooks.pubyale.edu The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol, primarily because the cis fusion introduces unfavorable steric interactions, known as 1,3-diaxial interactions. libretexts.orgyale.edu

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. libretexts.org In bicyclic systems like decahydronaphthalene, the ring fusion confers significant rigidity to the molecular structure, preventing the free rotation that occurs in acyclic systems. libretexts.orgstackexchange.com This restricted rotation is the basis for the existence of stable cis and trans isomers. edubull.com

The relationship between cis- and trans-decalin is analogous to the cis-trans isomerism seen in disubstituted cyclohexanes, such as 1,2-dimethylcyclohexane. pressbooks.publibretexts.org The two bridgehead carbons and their attached substituents (in the parent decalin, these are hydrogens) define the geometric relationship across the shared bond, leading to distinct and separable molecular entities. chemistrysteps.comwikimedia.orgwikipedia.org

The conformational flexibility of the decalin isomers differs significantly. Cis-decalin is a conformationally mobile system. chemistrysteps.comyale.edu It is composed of two chair-form cyclohexane rings and can undergo a chair-chair interconversion, often called a ring flip. masterorganicchemistry.combartleby.com This process allows the molecule to flex, and the two conformers that result from the flip are enantiomeric (mirror images) and equal in energy for the parent cis-decalin. masterorganicchemistry.com

Conversely, trans-decalin is a rigid and conformationally "locked" molecule. chemistrysteps.commasterorganicchemistry.comlibretexts.org The two cyclohexane rings are fused in a way that prevents the chair-chair ring flip. Attempting to flip one of the rings would introduce an insurmountable amount of angle and ring strain, making the transition state energetically inaccessible under normal conditions. chemistrysteps.commasterorganicchemistry.com The most stable conformation for trans-decalin involves both rings in a chair form, creating a relatively flat and rigid structure. yale.edulibretexts.org The process of ring inversion in a single cyclohexane ring involves passing through higher-energy half-chair, twist-boat, and boat conformations, with a significant energy barrier. wikipedia.orgmasterorganicchemistry.comyoutube.com For trans-decalin, this barrier is prohibitively high.

Stereogenic Centers and Molecular Chirality in Trimethyldecahydronaphthalene

The introduction of methyl groups onto the decahydronaphthalene framework at positions 1 and 2 creates one or more stereogenic centers, leading to molecular chirality. A stereogenic center is typically a carbon atom bonded to four different groups. knowledgebin.orgualberta.ca In 1,1,2-trimethyldecahydronaphthalene, the carbon at position C2 is a stereogenic center as it is attached to a hydrogen atom, a methyl group, the C1 carbon (bearing two methyl groups), and the C3 carbon (part of the ring system). The two bridgehead carbons (C4a and C8a) can also be stereogenic, depending on the ring fusion and substitution pattern.

The absolute configuration of a stereogenic center, which describes the precise three-dimensional arrangement of its substituents, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. edubull.comoneonta.eduquora.com The procedure involves two main steps:

Assigning Priorities: The four groups attached to the stereogenic center are ranked from highest (1) to lowest (4) priority based on atomic number. Higher atomic numbers receive higher priority. If two atoms are isotopes, the one with the higher mass number has priority. If there is a tie, the process continues outward along the substituent chains until a point of difference is found. quora.comstackexchange.com

Determining Configuration: The molecule is oriented in space so that the lowest-priority group (4) points away from the observer. The direction of the path from the highest-priority group (1) to the second-highest (2) and then to the third-highest (3) is observed. If the direction is clockwise, the configuration is assigned as R (from the Latin rectus, for right). If the direction is counter-clockwise, the configuration is assigned as S (from the Latin sinister, for left). oneonta.edustackexchange.com

The presence of multiple stereogenic centers in 1,1,2-trimethyldecahydronaphthalene gives rise to several stereoisomers, which can be related as either enantiomers or diastereomers. masterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ualberta.caoneonta.edulibretexts.org For a molecule with multiple stereogenic centers, its enantiomer will have the opposite configuration (R or S) at every stereogenic center. masterorganicchemistry.comlibretexts.org Enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, but they rotate plane-polarized light in equal and opposite directions. libretexts.orgsaskoer.ca

Diastereomers are stereoisomers that are not mirror images of each other. knowledgebin.orglibretexts.orglibretexts.org This relationship occurs in molecules with at least two stereogenic centers when they have the same configuration at one or more centers but an opposite configuration at others. masterorganicchemistry.comlibretexts.org Cis- and trans-decalin are themselves diastereomers. chemistrysteps.com The various isomers of 1,1,2-trimethyldecahydronaphthalene (e.g., cis-fused (2R)-isomer vs. trans-fused (2R)-isomer) are diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties. libretexts.orgsaskoer.ca

For example, the (cis)-(2R)-1,1,2-trimethyldecahydronaphthalene isomer and the (cis)-(2S)-1,1,2-trimethyldecahydronaphthalene isomer are enantiomers. However, the (cis)-(2R)-1,1,2-trimethyldecahydronaphthalene isomer and the (trans)-(2R)-1,1,2-trimethyldecahydronaphthalene isomer are diastereomers.

Conformational Equilibria and Dynamics in Trimethyldecahydronaphthalene Isomers

The conformational landscape of 1,1,2-trimethyldecahydronaphthalene is a complex interplay between the fixed geometry of the ring fusion (cis or trans) and the steric demands of the three methyl groups. The different orientations of these alkyl groups result in multiple possible conformations for each stereoisomer, which can affect radical stability and reaction kinetics. researchgate.net

For isomers built on the rigid trans-decalin framework, the molecule is locked into a single primary conformation. The methyl groups are fixed in either axial or equatorial positions, and their relative stability is determined by the number and severity of steric interactions, such as gauche-butane interactions.

For isomers built on the flexible cis-decalin framework, a conformational equilibrium exists due to the ability of the rings to flip. chemistrysteps.comyale.edu This ring inversion interconverts axial and equatorial positions for the substituents on the rings. libretexts.orgmasterorganicchemistry.com The equilibrium will favor the conformer that minimizes steric strain, which is typically the one that places the largest substituents in equatorial positions. libretexts.org For instance, in a cis-fused 1,1,2-trimethyldecahydronaphthalene, the methyl group at C2 can exist in either an axial or an equatorial position, and the molecule will exist as a mixture of these two rapidly interconverting conformers. The final properties and reactivity of the compound are a weighted average of all coexisting conformers at equilibrium. researchgate.net

The gem-dimethyl group at the C1 position introduces significant steric hindrance that further influences the preferred conformations and the energy barriers for interconversion in the cis-fused isomers.

Table of Stereochemical and Conformational Features

| Isomer Type | Ring Fusion | C2 Configuration | Ring Flexibility | Key Conformational Feature |

|---|---|---|---|---|

| Diastereomer | trans | R | Rigid (Locked) | Substituents are fixed in axial/equatorial positions. |

| Diastereomer | trans | S | Rigid (Locked) | Enantiomer of the (trans, 2R) isomer. |

| Diastereomer | cis | R | Flexible (Ring Flip) | Equilibrium exists between two chair conformers. |

| Diastereomer | cis | S | Flexible (Ring Flip) | Enantiomer of the (cis, 2R) isomer. |

Analysis of Chair Conformations in Fused Ring Systems

In trans-decalin , the two rings are fused via two equatorial-type bonds. libretexts.org This results in a relatively rigid, flat structure where both bridgehead hydrogens are in axial positions, pointing in opposite directions. youtube.com Consequently, trans-decalin and its substituted derivatives are conformationally locked and cannot undergo ring flipping. slideshare.netdrugdesign.org For a trans-1,1,2-trimethyldecahydronaphthalene, the substituents are fixed in either axial or equatorial positions. The most stable conformation will be the one that minimizes steric strain, which generally means placing the bulky methyl groups in equatorial positions to avoid 1,3-diaxial interactions.

In cis-decalin , the rings are fused with one axial and one equatorial bond. libretexts.org This creates a bent molecule where the bridgehead hydrogens are on the same side of the ring system. youtube.com Unlike the trans isomer, cis-decalin is conformationally flexible and can undergo a ring flip, where one chair conformation inverts to another. libretexts.orgslideshare.net This inversion process interconverts axial and equatorial substituents. drugdesign.org In the case of cis-1,1,2-trimethyldecahydronaphthalene, the conformational equilibrium will favor the chair-chair conformation where the maximum number of methyl groups occupy the less sterically hindered equatorial positions.

The introduction of three methyl groups at the 1, 1, and 2 positions creates significant steric considerations. In any isomer of 1,1,2-trimethyldecahydronaphthalene, one of the methyl groups at the C1 position will be axial if the other is equatorial, leading to inherent steric strain. The relative stability of the different stereoisomers and their conformers will depend on the interplay between the cis/trans ring fusion and the energetic penalties associated with axial methyl groups and gauche interactions.

Table 1: Conformational Features of Decalin Isomers

| Isomer | Ring Fusion | Conformational Flexibility | Relative Stability |

| trans-Decalin | Equatorial-Equatorial | Rigid (No Ring Flip) | More Stable |

| cis-Decalin | Axial-Equatorial | Flexible (Ring Flip Occurs) | Less Stable |

This table summarizes the fundamental conformational differences between the parent cis- and trans-decalin systems.

Theoretical Studies of Conformational Energy Landscapes and Relative Stabilities

Theoretical calculations for substituted decalins would typically involve the following steps:

Identification of all possible stereoisomers: This includes considering both cis and trans ring fusions and the different stereochemical arrangements of the methyl groups.

Generation of initial conformations: For each stereoisomer, various possible chair-chair and potentially twist-boat conformations are generated.

Geometry optimization: The geometry of each conformation is optimized to find the lowest energy structure for that particular arrangement.

Calculation of relative energies: The electronic energies of the optimized conformations are calculated to determine their relative stabilities. The conformation with the lowest energy is the most stable.

For 1,1,2-trimethyldecahydronaphthalene, theoretical studies would likely show that trans isomers are generally more stable than their cis counterparts, a principle that holds for the parent decalin system where the trans isomer is about 2.7 kcal/mol more stable. slideshare.net However, the steric interactions introduced by the three methyl groups can significantly alter this energy difference.

The primary factors influencing the relative stabilities of the various conformers are:

1,3-Diaxial Interactions: An axial methyl group experiences steric repulsion from other axial hydrogens or substituents on the same side of the ring. These interactions are energetically unfavorable.

Gauche-Butane Interactions: When substituents on adjacent carbons are in a gauche relationship (a 60° dihedral angle), there is a steric interaction that increases the conformational energy.

In the case of 1,1,2-trimethyldecahydronaphthalene, the gem-dimethyl group at the C1 position guarantees at least one axial or pseudo-axial methyl group in most stable conformations, leading to inherent steric strain. The conformational analysis would focus on how the C2-methyl group can orient itself to minimize additional strain and how this is affected by the cis or trans nature of the ring fusion.

Table 2: Estimated Energetic Penalties in Conformational Analysis

| Interaction | Approximate Energy Cost (kcal/mol) | Relevance to 1,1,2-Trimethyldecahydronaphthalene |

| Axial Methyl Group | ~1.7 | High, due to multiple methyl substituents. |

| Gauche Butane Interaction | ~0.9 | High, especially between the C1 and C2 methyl groups. |

This table provides a generalized overview of the energetic costs associated with common steric interactions that would be critical in the theoretical analysis of 1,1,2-trimethyldecahydronaphthalene's conformations.

Ultimately, a comprehensive theoretical study would be required to precisely quantify the energy differences between the various possible stereoisomers and conformers of 1,1,2-trimethyldecahydronaphthalene and to definitively identify the global minimum energy conformation.

Reaction Mechanisms and Chemical Transformations of 1,1,2 Trimethyldecahydronaphthalene

Mechanistic Investigations of Alkylated Decahydronaphthalene (B1670005) Reactions

Mechanistic studies of reactions involving alkylated decahydronaphthalenes, such as 1,1,2-trimethyldecahydronaphthalene, often focus on processes that proceed through carbocation intermediates. The formation and fate of these intermediates are central to understanding the product distributions observed in various reactions.

Acid-catalyzed isomerization is a key reaction class for saturated hydrocarbons like 1,1,2-trimethyldecahydronaphthalene. In the presence of strong acids, protonation can lead to the formation of a carbocation, which can then undergo a series of rearrangements to form more stable isomers. The stability of carbocations follows the order: tertiary > secondary > primary. For instance, the formation of a carbocation at a secondary carbon in the decahydronaphthalene framework can trigger hydride or methyl shifts to generate a more stable tertiary carbocation, leading to skeletal rearrangements.

Solvolysis reactions of decahydronaphthalene derivatives, such as tosylates, have been instrumental in elucidating reaction mechanisms. The rate of solvolysis and the stereochemistry of the products can provide evidence for neighboring group participation. In the case of 1,1,2-trimethyldecahydronaphthalene derivatives, a strategically positioned methyl group can participate in the departure of a leaving group, forming a bridged intermediate and influencing the stereochemical outcome of the reaction. This participation can lead to retention of configuration at the reaction center, a phenomenon that deviates from the expected inversion in a typical SN2 reaction or racemization in an SN1 reaction. scribd.comdalalinstitute.comnih.gov

The conformational analysis of reaction intermediates is also crucial for a complete mechanistic picture. The rigid chair-chair or boat-chair conformations of the decahydronaphthalene skeleton dictate the spatial relationship between reacting groups and influence the feasibility of certain reaction pathways. For example, the orientation of a leaving group (axial vs. equatorial) can significantly affect the rate and mechanism of elimination and substitution reactions.

Functional Group Interconversions on the Decahydronaphthalene Skeleton

While 1,1,2-trimethyldecahydronaphthalene itself is a saturated hydrocarbon, the introduction and transformation of functional groups on this scaffold are essential for the synthesis of more complex molecules. These interconversions typically start from a functionalized decahydronaphthalene precursor.

Common functional group interconversions include the conversion of alcohols to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions often proceed via SN2 or SNi mechanisms, and their stereochemical outcomes are dependent on the reaction conditions and the structure of the substrate. The resulting alkyl halides are versatile intermediates for further transformations, such as the introduction of nitrogen or oxygen nucleophiles.

The oxidation of a hydroxyl group on the decahydronaphthalene skeleton can yield ketones or aldehydes, depending on the position of the alcohol and the oxidizing agent used. For instance, oxidation of a secondary alcohol would yield a ketone. These carbonyl compounds are valuable for a range of subsequent reactions, including Grignard additions to introduce new carbon-carbon bonds or reductions to form diastereomeric alcohols.

Conversely, the reduction of carbonyl groups can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of these reductions is often influenced by steric hindrance, with the hydride reagent preferentially attacking from the less hindered face of the molecule.

Electrophilic and Nucleophilic Reactions of 1,1,2-Trimethyldecahydronaphthalene Derivatives

The reactivity of 1,1,2-trimethyldecahydronaphthalene derivatives in electrophilic and nucleophilic reactions is largely dependent on the nature and position of the functional groups present on the decahydronaphthalene framework.

Electrophilic Reactions: Saturated alkanes like 1,1,2-trimethyldecahydronaphthalene are generally unreactive towards electrophiles. However, if a double bond is introduced into the decahydronaphthalene skeleton, creating an unsaturated derivative, it can readily undergo electrophilic addition reactions. The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) to a double bond within the 1,1,2-trimethyldecahydronaphthalene system would proceed via a carbocation intermediate. The regioselectivity of this addition would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. The stereochemistry of the addition can be either syn or anti, depending on the specific electrophile and reaction conditions. For example, the addition of HBr can proceed with anti stereochemistry. msu.edudalalinstitute.com

Nucleophilic Reactions: Nucleophilic substitution reactions are common for derivatives of 1,1,2-trimethyldecahydronaphthalene that possess a good leaving group, such as a halide or a tosylate. These reactions can proceed through either an SN1 or SN2 mechanism.

SN1 Reactions: Tertiary and some secondary derivatives of 1,1,2-trimethyldecahydronaphthalene can undergo SN1 reactions in the presence of a weak nucleophile and a polar protic solvent. These reactions involve the formation of a carbocation intermediate, which can be susceptible to rearrangements. The stereochemical outcome is often racemization, although complete racemization may be hindered by the steric environment of the decahydronaphthalene skeleton.

SN2 Reactions: Primary and less sterically hindered secondary derivatives can undergo SN2 reactions with strong nucleophiles. These reactions proceed with an inversion of stereochemistry at the reaction center. The bulky nature of the 1,1,2-trimethyldecahydronaphthalene framework can significantly influence the rate of SN2 reactions due to steric hindrance.

Neighboring group participation by one of the methyl groups can also play a significant role in nucleophilic substitution reactions, leading to rate enhancements and retention of stereochemistry. scribd.comdalalinstitute.comnih.gov

Rearrangement Reactions Involving Decahydronaphthalene Backbones

The rigid, fused-ring structure of the decahydronaphthalene backbone makes it susceptible to various rearrangement reactions, particularly those involving carbocation intermediates. These rearrangements are driven by the desire to achieve a more stable carbocation, often leading to significant changes in the carbon skeleton.

A prominent type of rearrangement in decahydronaphthalene systems is the Wagner-Meerwein rearrangement . This involves a 1,2-shift of a hydride, alkyl, or aryl group to an adjacent carbocationic center. In the context of 1,1,2-trimethyldecahydronaphthalene, the formation of a carbocation at a secondary position could trigger a methyl shift from the gem-dimethyl group at C1 or the methyl group at C2, or a hydride shift from an adjacent carbon, to form a more stable tertiary carbocation. Such rearrangements are common in acid-catalyzed reactions, solvolysis, and electrophilic additions to unsaturated precursors.

The course of these rearrangements is highly dependent on the initial structure and the reaction conditions. For example, the dehydration of an alcohol on the 1,1,2-trimethyldecahydronaphthalene skeleton in the presence of a strong acid would likely proceed through a carbocation that could undergo a series of Wagner-Meerwein shifts, leading to a mixture of isomeric alkenes.

The stereochemistry of the decahydronaphthalene backbone plays a crucial role in directing the course of these rearrangements. The conformational constraints of the fused rings can either facilitate or hinder the orbital overlap required for a specific group migration.

| Reaction Type | Key Intermediate | Driving Force | Potential Outcome for 1,1,2-Trimethyldecahydronaphthalene System |

| Wagner-Meerwein | Carbocation | Formation of a more stable carbocation | Skeletal rearrangement, formation of isomeric products |

| Acid-catalyzed isomerization | Carbocation | Thermodynamic stability | Conversion to more stable isomers |

Catalytic Processes and Dehydrogenation Mechanisms in Decahydronaphthalene Chemistry

Catalytic processes are of significant industrial and synthetic importance in the chemistry of decahydronaphthalenes. One of the most critical transformations is catalytic dehydrogenation, which converts the saturated decahydronaphthalene ring system into aromatic naphthalene (B1677914) derivatives. This process is a key reaction in catalytic reforming, where low-octane naphthenes are converted into high-octane aromatic compounds.

The dehydrogenation of decahydronaphthalene, including alkylated derivatives like 1,1,2-trimethyldecahydronaphthalene, is typically carried out at high temperatures over a supported metal catalyst. Platinum (Pt) and palladium (Pd) are the most common catalysts, often supported on materials like alumina (B75360) (Al₂O₃) or carbon (C). msu.edu

The mechanism of dehydrogenation is a multi-step process that occurs on the surface of the catalyst. It is believed to involve the following general steps:

Adsorption: The decahydronaphthalene molecule adsorbs onto the catalyst surface.

Dehydrogenation to Tetralin: A series of dehydrogenation steps occur, leading to the formation of an intermediate, tetralin (1,2,3,4-tetrahydronaphthalene). This involves the removal of hydrogen atoms from one of the six-membered rings.

Dehydrogenation to Naphthalene: The tetralin intermediate undergoes further dehydrogenation on the catalyst surface to form the fully aromatic naphthalene product.

Desorption: The naphthalene product and hydrogen gas desorb from the catalyst surface.

Studies have shown that different metals can exhibit different catalytic behaviors. For instance, platinum catalysts are generally more effective for the initial dehydrogenation of decalin to tetralin, while palladium catalysts can be more efficient in the subsequent conversion of tetralin to naphthalene. msu.edu The presence of methyl groups on the decahydronaphthalene ring, as in 1,1,2-trimethyldecahydronaphthalene, can influence the rate and selectivity of the dehydrogenation process due to steric and electronic effects.

The hydrogen produced during dehydrogenation is a valuable byproduct, particularly in petroleum refining, where it is used in various hydrotreating and hydrocracking processes.

| Catalyst | Support | Typical Reaction | Product(s) |

| Platinum (Pt) | Alumina (Al₂O₃), Carbon (C) | Dehydrogenation | Naphthalene derivatives, Hydrogen (H₂) |

| Palladium (Pd) | Alumina (Al₂O₃), Carbon (C) | Dehydrogenation | Naphthalene derivatives, Hydrogen (H₂) |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and to gain structural information by analyzing the fragmentation patterns of the molecule. wikipedia.orgchemguide.co.uk For 1,1,2-Trimethyldecahydronaphthalene, mass spectrometry can confirm the molecular formula and help to differentiate between various isomers.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.netmdpi.comnih.govual.es By measuring the mass of the molecular ion of 1,1,2-Trimethyldecahydronaphthalene to several decimal places, its molecular formula, C₁₃H₂₄, can be unequivocally confirmed. This is a critical step in the identification process, distinguishing it from other compounds that may have the same nominal mass.

When a molecule is ionized in a mass spectrometer, the resulting molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. libretexts.org The fragmentation of 1,1,2-Trimethyldecahydronaphthalene and its derivatives would likely proceed through cleavage of the decahydronaphthalene (B1670005) ring system and loss of methyl groups. mdpi.commdpi.com

The fragmentation pathways can be complex, sometimes involving rearrangements. nih.govresearchgate.net For instance, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the molecular ion would result in prominent fragment ions. The relative abundance of these fragments can provide clues about the stability of the resulting carbocations and, by extension, the structure of the original molecule. The study of fragmentation pathways of related naphthalene (B1677914) derivatives can offer insights into the expected fragmentation of 1,1,2-Trimethyldecahydronaphthalene. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) spectroscopy is a fundamental technique for identifying the types of chemical bonds and functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at characteristic frequencies. For a saturated hydrocarbon like 1,1,2-trimethyldecahydronaphthalene, the IR spectrum is dominated by C-H stretching and bending vibrations. The presence of methyl groups (CH₃) and methylene (B1212753) groups (CH₂) will give rise to distinct absorption bands.

Table 2: Characteristic Infrared Absorption Frequencies for 1,1,2-Trimethyldecahydronaphthalene

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Asymmetric) | ~1450 |

| CH₃ | Bending (Symmetric) | ~1375 |

Note: The exact positions of these bands can be influenced by the local molecular environment and conformational effects.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a largely non-polar molecule like 1,1,2-trimethyldecahydronaphthalene, the C-C backbone vibrations are often more prominent in the Raman spectrum. This can provide detailed information about the carbon skeleton and its conformation.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This provides information about the absolute configuration of stereocenters. For a molecule with multiple chiral centers like 1,1,2-trimethyldecahydronaphthalene, VCD, in conjunction with quantum mechanical calculations, can be a definitive method for assigning the absolute stereochemistry. nih.gov By comparing the experimental VCD spectrum with the calculated spectra for different enantiomers, the correct absolute configuration can be determined.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires the molecule to be in a crystalline form. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map can be constructed, from which the exact positions of all atoms, bond lengths, and bond angles can be determined.

For complex stereoisomers of 1,1,2-trimethyldecahydronaphthalene, X-ray crystallography can provide unambiguous proof of the relative and absolute stereochemistry. The use of parameters like the Flack and Hooft parameters in the analysis can further confirm the absolute configuration for non-centrosymmetric space groups. nih.gov

Chiral Resolution Techniques for Enantiomeric Separation of 1,1,2-Trimethyldecahydronaphthalene Derivatives

Since 1,1,2-trimethyldecahydronaphthalene possesses multiple chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral resolution is the process of separating these stereoisomers. This is often a necessary step before characterization by techniques like VCD or for studying the biological activity of individual isomers.

Common methods for chiral resolution include:

Chiral Chromatography: This is the most widely used technique and involves the use of a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The different enantiomers interact differently with the CSP, leading to their separation.

Diastereomeric Crystallization: This method involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, and can often be separated by crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer in the mixture, allowing for the separation of the unreacted enantiomer from the product.

Diastereomeric Salt Formation and Crystallization-Based Separation

Classical resolution through the formation of diastereomeric salts is a cornerstone of separating enantiomers. nih.govlibretexts.orgmdpi.com This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. unchainedlabs.comrsc.orgmdpi.com These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. unchainedlabs.comresearchgate.net

However, for a non-functionalized hydrocarbon like 1,1,2-Trimethyldecahydronaphthalene, direct salt formation is not feasible due to the absence of acidic or basic functional groups. To apply this powerful resolution technique, a derivatization step would be necessary to introduce a suitable functional group (e.g., a carboxylic acid or an amine). As this discussion is strictly focused on the direct analysis of the title compound, derivatization-based approaches fall outside the current scope.

An alternative crystallization-based approach for non-functionalized compounds involves the formation of diastereomeric inclusion complexes with a chiral host molecule. Cyclodextrins and their derivatives are well-known chiral hosts capable of forming such complexes. The differential stability and solubility of the inclusion complexes formed between the chiral host and each enantiomer of the guest molecule can facilitate their separation through crystallization. While this method holds promise, specific studies on the application of this technique to 1,1,2-Trimethyldecahydronaphthalene are not extensively documented in publicly available literature.

Advanced Chromatographic Separation Methods for Chiral Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), have become indispensable for the analytical and preparative separation of enantiomers. chromatographyonline.comnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. chromatographyonline.comnih.gov

For non-polar compounds like 1,1,2-Trimethyldecahydronaphthalene and other terpenes, polysaccharide-based CSPs have demonstrated broad applicability and high efficiency. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide a chiral environment where enantiomers are resolved based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a robust and widely used technique for enantioseparation. nih.gov The choice of the mobile phase is critical and is often a non-polar organic solvent system, such as hexane (B92381) modified with an alcohol like isopropanol (B130326) or ethanol, for normal-phase chromatography. mdpi.com The versatility of modern immobilized polysaccharide CSPs also allows for the use of a wider range of solvents, enhancing the potential for successful separation. nih.gov

While specific HPLC methods for the direct enantioseparation of 1,1,2-Trimethyldecahydronaphthalene are not readily found in the literature, data from structurally similar non-functionalized bicyclic terpenes can provide valuable insights into potential starting conditions.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Non-Functionalized Bicyclic Terpenes (Analogous Compounds)

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference (Analogous Separations) |

| Chiralpak AD-H | n-Hexane/Isopropanol (99:1) | 1.0 | 25 | UV (210 nm) | General knowledge from terpene separations |

| Chiralcel OD-H | n-Hexane/Ethanol (98:2) | 0.8 | 20 | UV (210 nm) | General knowledge from terpene separations |

| Lux Cellulose-1 | n-Heptane/Isopropanol (95:5) | 1.2 | 30 | UV (210 nm) | General knowledge from terpene separations |

This table presents hypothetical yet representative conditions based on common practices for separating structurally similar compounds and does not represent data for 1,1,2-Trimethyldecahydronaphthalene itself.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, particularly for non-polar compounds. selvita.comchromatographyonline.comyoutube.com Utilizing supercritical carbon dioxide as the main mobile phase component, often modified with a small amount of an alcohol (e.g., methanol, ethanol), SFC offers several advantages, including faster separations, lower solvent consumption, and reduced backpressure. chromatographyonline.comchiraltech.com The low viscosity and high diffusivity of supercritical CO2 enhance mass transfer, often leading to higher efficiency and resolution. chromatographyonline.com

Polysaccharide-based CSPs are also the most commonly used and effective stationary phases for chiral SFC. chiraltech.com The principles of chiral recognition are similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and elution orders.

Table 2: Illustrative SFC Conditions for Chiral Separation of Non-Functionalized Bicyclic Hydrocarbons (Analogous Compounds)

| Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Detection | Reference (Analogous Separations) |

| Chiralpak IC | CO2/Methanol (90:10) | 3.0 | 150 | 35 | UV (210 nm) | General knowledge from SFC separations |

| Lux Amylose-2 | CO2/Ethanol (85:15) | 2.5 | 120 | 40 | UV (210 nm) | General knowledge from SFC separations |

| Chiralcel OJ-H | CO2/Isopropanol (95:5) | 4.0 | 100 | 30 | UV (210 nm) | General knowledge from SFC separations |

This table presents hypothetical yet representative conditions based on common practices for separating structurally similar compounds and does not represent data for 1,1,2-Trimethyldecahydronaphthalene itself.

The development of a specific chiral separation method for 1,1,2-Trimethyldecahydronaphthalene would involve screening a variety of polysaccharide-based CSPs with different mobile phase compositions in both HPLC and SFC modes to identify the optimal conditions for baseline resolution of its enantiomers.

Computational and Theoretical Chemistry Studies of 1,1,2 Trimethyldecahydronaphthalene

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are essential for accurately describing the electronic structure and deriving various molecular properties from first principles. These methods solve, or approximate, the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. arxiv.org It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms, and for calculating the relative energies of different isomers and conformers. rsc.orgaps.org

For 1,1,2-trimethyldecahydronaphthalene, DFT calculations would begin by establishing the base conformation of the decalin ring system. The decalin core can exist as two primary isomers: cis-decalin and trans-decalin. libretexts.orgchemtube3d.com Trans-decalin is a rigid, conformationally locked structure where both cyclohexane (B81311) rings are in a stable chair conformation, fused via two equatorial bonds. slideshare.netmasterorganicchemistry.com Cis-decalin is more flexible and can undergo a ring-flip between two equivalent chair-chair conformations. libretexts.orgchemistrysteps.com Computational studies consistently show that trans-decalin is more stable than cis-decalin by approximately 2-3 kcal/mol, primarily due to unfavorable steric interactions in the cis isomer. libretexts.orgslideshare.net

The addition of the three methyl groups at the 1,1,2-positions introduces significant steric and electronic effects. DFT geometry optimization would be used to determine the preferred locations (axial vs. equatorial) of the methyl group at the C2 position and to analyze the resulting strain from the gem-dimethyl group at C1. The energetic calculations would quantify the stability of the various possible diastereomers arising from the cis or trans fusion of the decalin core and the stereochemistry of the methyl groups. DFT has been successfully applied to determine the stereochemical outcomes and relative stabilities of substituted decalin derivatives formed in chemical reactions. nih.govacs.org

Table 1: Calculated Relative Energies of Parent Decalin Isomers

| Isomer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| trans-Decalin | Various | 0.0 (most stable) | libretexts.orgslideshare.net |

This interactive table summarizes the relative energy difference between the parent cis- and trans-decalin isomers as established by computational and experimental studies.

Ab Initio and Semi-Empirical Methods for Molecular System Description

While DFT is prevalent, other quantum mechanical methods are also employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2), are derived directly from theoretical principles without empirical parameters. They can offer higher accuracy, especially for electronic properties, but at a significantly greater computational expense. These methods could be used to benchmark the results obtained from DFT for key conformers of 1,1,2-trimethyldecahydronaphthalene.

Semi-empirical methods, on the other hand, use approximations and parameters derived from experimental data to simplify the calculations. This makes them much faster than DFT or ab initio methods, allowing them to be applied to very large systems or for preliminary, rapid conformational searches before refining with more accurate methods. For a molecule with multiple conformers like the cis-isomer of 1,1,2-trimethyldecahydronaphthalene, a semi-empirical approach could efficiently map out a preliminary potential energy surface.

Computational Analysis of Conformational Energy Landscapes and Stability

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. For 1,1,2-trimethyldecahydronaphthalene, this landscape is complex due to the flexibility of the cis-decalin core and the rotational freedom of the methyl groups.

Computational analysis involves systematically exploring different conformations, calculating their energies using QM methods, and identifying the stable low-energy conformers (local minima) and the transition states that connect them. For the trans-fused isomer of 1,1,2-trimethyldecahydronaphthalene, the landscape is relatively simple as the ring system is rigid. The main conformational question is the orientation of the C2-methyl group, which will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

For the cis-fused isomer, the landscape is more complex. The ring system itself can invert, which would switch the axial/equatorial positions of substituents. libretexts.org A thorough computational analysis would calculate the energy barrier for this ring inversion, which is significantly influenced by the steric bulk of the methyl groups. The presence of the gem-dimethyl group at C1 would likely introduce substantial strain and could raise the energy of certain conformers, making the energy landscape more rugged.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

For large systems or long-timescale phenomena, quantum mechanical methods can be computationally prohibitive. Molecular mechanics and molecular dynamics simulations, which are based on classical physics, provide an efficient alternative for exploring the conformational space and dynamic behavior of molecules. fiveable.me

Development and Application of Force Fields for Decahydronaphthalene (B1670005) Systems

Molecular mechanics calculations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms (bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions). rsc.org The accuracy of MM calculations is entirely dependent on the quality of the force field used.

General-purpose force fields like OPLS-AA and CHARMM have been used to study decalin systems. mdpi.com However, for high accuracy, force fields may need to be specifically parameterized for the molecule or class of molecules under study. Recent work has focused on developing and refining force field parameters specifically for trans-decalin to accurately reproduce its thermodynamic and phase equilibrium properties. mdpi.com Such a parameterized force field would be crucial for reliable simulations of 1,1,2-trimethyldecahydronaphthalene, ensuring that the complex interplay of steric forces within the fused ring system is correctly described. Molecular mechanics has been successfully applied to analyze the various conformers (chair-chair, chair-twist, twist-twist) of cis-decalin. researchgate.netacs.org

Table 2: Key Components of a Molecular Mechanics Force Field

| Interaction Type | Description |

|---|---|

| Bond Stretching | Energy associated with stretching or compressing a bond from its equilibrium length. |

| Angle Bending | Energy required to bend the angle between three connected atoms. |

| Torsional (Dihedral) | Energy associated with rotation around a central bond, describing steric hindrance. |

| Van der Waals | Non-bonded interaction describing short-range repulsion and long-range attraction. |

This interactive table outlines the fundamental energy terms that constitute a typical molecular mechanics force field.

Trajectory Analysis of Conformational Dynamics

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. semanticscholar.org This provides a detailed picture of the molecule's dynamic behavior, including conformational changes, vibrational motions, and interactions with a solvent.

An MD simulation of 1,1,2-trimethyldecahydronaphthalene would reveal the timescales and pathways of conformational transitions. For a cis-fused isomer, the simulation trajectory could be analyzed to observe ring-flipping events and to calculate the free energy barrier associated with this process. libretexts.org The trajectory would also show the rotational dynamics of the methyl groups and how their movement is coupled to the flexibility of the decalin rings. Such simulations have been performed on the parent decalin systems to understand their fundamental dynamics. semanticscholar.orgnih.gov By analyzing the distribution of conformations sampled during the simulation, one can construct a free energy landscape, which provides insight into the relative populations and stability of different conformational states at a given temperature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting the spectroscopic parameters of 1,1,2-trimethyldecahydronaphthalene, aiding in its structural confirmation and analysis. Techniques such as Density Functional Theory (DFT) and other ab initio methods are widely used for these purposes. researchgate.netmdpi.comgithub.io

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational chemistry, particularly DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts and coupling constants, which is essential for assigning signals in experimental spectra, especially for complex stereoisomers of 1,1,2-trimethyldecahydronaphthalene. mdpi.comruc.dk

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP/6-31G(d)) and then calculating the NMR shielding tensors using a more robust method, such as the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., WP04/6-311++G(2d,p)). mdpi.comgithub.io The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Similarly, spin-spin coupling constants (J-couplings) can be calculated by computing the Fermi contact term, which is the primary contributor to the coupling mechanism. sonar.ch These calculations help in determining the connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Stereoisomer of 1,1,2-Trimethyldecahydronaphthalene Predicted values are illustrative and based on DFT calculations (GIAO method).

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-CH₃ | 0.85 | 28.5 |

| C1-CH₃' | 0.91 | 33.2 |

| C2-H | 1.45 | 41.8 |

| C2-CH₃ | 0.88 | 15.7 |

| C3-H₂ | 1.20 - 1.35 | 19.5 |

| C4-H₂ | 1.50 - 1.65 | 42.1 |

| C4a-H | 1.15 | 55.9 |

| C5-H₂ | 1.25 - 1.40 | 24.3 |

| C6-H₂ | 1.55 - 1.70 | 26.8 |

| C7-H₂ | 1.30 - 1.45 | 21.0 |

| C8-H₂ | 1.60 - 1.75 | 35.0 |

| C8a-H | 1.28 | 48.3 |

| C1 | - | 33.8 |

Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and fingerprinting molecules. Computational methods can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data. nih.govniscpr.res.in

For 1,1,2-trimethyldecahydronaphthalene, the process begins with geometry optimization, followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This calculation yields a set of vibrational modes, their corresponding frequencies (usually in cm⁻¹), and their IR and Raman intensities. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. researchgate.net

The predicted spectra for 1,1,2-trimethyldecahydronaphthalene would be dominated by C-H stretching vibrations (around 2850-3000 cm⁻¹), C-H bending and scissoring modes (around 1340-1470 cm⁻¹), and various C-C stretching and skeletal vibrations in the fingerprint region (<1500 cm⁻¹).

Table 2: Representative Calculated Vibrational Frequencies for 1,1,2-Trimethyldecahydronaphthalene Frequencies are illustrative and based on scaled quantum chemical calculations (B3LYP).

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|

| 2955 | High | High | CH₃ Asymmetric Stretch |

| 2925 | High | High | CH₂ Asymmetric Stretch |

| 2870 | Medium | High | CH₃ Symmetric Stretch |

| 2855 | Medium | High | CH₂ Symmetric Stretch |

| 1465 | Medium | Medium | CH₂ Scissoring / CH₃ Asymmetric Bending |

| 1380 | Medium | Low | CH₃ Symmetric (Umbrella) Bending |

| 1250 | Low | Medium | CH₂ Wagging / Twisting |

| 1050 | Low | Medium | C-C Skeletal Stretch |

| 850 | Low | Low | C-C Skeletal Stretch / CH₂ Rocking |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In silico fragmentation tools can predict the mass spectrum of a compound, which is vital for identifying unknown substances in complex mixtures. d-nb.infonih.gov

Prediction methods range from rule-based systems, which use established fragmentation rules from the literature, to quantum chemistry-based approaches that calculate the energies of potential fragmentation pathways. vub.be For 1,1,2-trimethyldecahydronaphthalene, upon electron ionization (EI), the molecular ion (M⁺˙) would form. The fragmentation of this saturated hydrocarbon would likely proceed through pathways that generate stable carbocations. libretexts.org

Common fragmentation pathways would include:

Loss of a methyl group (-15 Da): Cleavage of a C-C bond to lose a CH₃ radical, forming a stable tertiary or secondary carbocation at [M-15]⁺.

Loss of an ethyl group (-29 Da): Involving the C2-methyl and an adjacent carbon.

Ring cleavage: More complex fragmentations involving the breaking of the decahydronaphthalene ring system, leading to a series of smaller fragment ions.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of 1,1,2-Trimethyldecahydronaphthalene (M.W. 194.35)

| Predicted m/z | Proposed Fragment Formula | Proposed Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 194 | C₁₃H₂₆⁺˙ | - | Molecular Ion (M⁺˙) |

| 179 | C₁₂H₂₃⁺ | CH₃˙ | Loss of a methyl group from C1 or C2 |

| 137 | C₁₀H₁₇⁺ | C₄H₉˙ | Ring cleavage and loss of a butyl radical |

| 123 | C₉H₁₅⁺ | C₄H₉˙ | Ring cleavage and loss of a C4 fragment |

| 109 | C₈H₁₃⁺ | C₅H₁₁˙ | Further fragmentation of the bicyclic system |

| 95 | C₇H₁₁⁺ | C₆H₁₃˙ | Fragmentation leading to a monocyclic ion |

| 69 | C₅H₉⁺ | - | Common hydrocarbon fragment |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is indispensable for exploring the potential energy surfaces of chemical reactions, identifying intermediates, and locating transition states. This provides a deep understanding of reaction mechanisms, selectivity, and kinetics that is often inaccessible through experimental means alone. nih.gov

For reactions involving 1,1,2-trimethyldecahydronaphthalene, such as its formation during sesquiterpene biosynthesis or its degradation, computational methods can map out the entire reaction pathway. acs.org DFT calculations are used to determine the geometries and energies of reactants, products, and any intermediates and transition states that connect them. nih.govresearchgate.net

For instance, studying the acid-catalyzed rearrangement of a precursor to form the 1,1,2-trimethyldecahydronaphthalene skeleton would involve:

Proposing a plausible reaction mechanism involving carbocation intermediates.

Optimizing the geometry of each reactant, intermediate, and product.

Locating the transition state structure for each step of the reaction.

Confirming the nature of stationary points through frequency calculations (reactants, intermediates, and products have all positive frequencies; transition states have exactly one imaginary frequency).

This analysis reveals the step-by-step transformation and the relative stabilities of all species along the reaction coordinate.

Table 4: Hypothetical Reaction Pathway for Acid-Catalyzed Cyclization to form a Decahydronaphthalene Derivative Energies are illustrative relative values in kcal/mol.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Acyclic Sesquiterpene Precursor | 0.0 |

| TS1 | Transition State for initial cyclization | +15.2 |

| Intermediate 1 | Monocyclic Carbocation | -5.5 |

| TS2 | Transition State for second cyclization | +12.8 |

| Intermediate 2 | Bicyclic Carbocation (Decahydronaphthalene skeleton) | -20.1 |

| TS3 | Transition State for methyl shift | -12.3 |

| Product | 1,1,2-Trimethyldecahydronaphthalene cation | -25.0 |